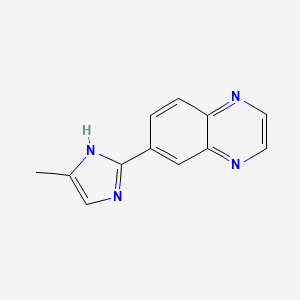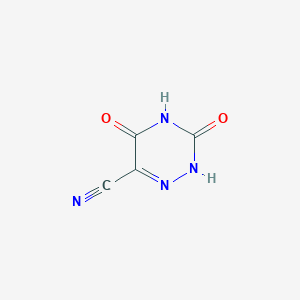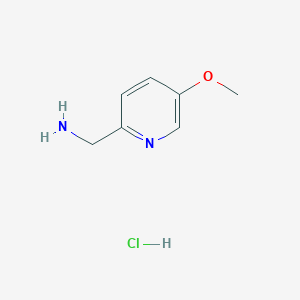
6-(5-Methyl-2-imidazolyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Methyl-2-imidazolyl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Methyl-2-imidazolyl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light . Another approach involves the cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign reagents and catalysts, can be applied to scale up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(5-Methyl-2-imidazolyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated quinoxalines can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(5-Methyl-2-imidazolyl)quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-(5-Methyl-2-imidazolyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various cellular processes . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- Imidazo[1,5-a]quinoxaline
- Imidazo[1,2-a]quinoxaline
- Pyrrolo[1,2-a]quinoxaline
Comparison: 6-(5-Methyl-2-imidazolyl)quinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other imidazoquinoxalines, this compound may exhibit different pharmacological profiles and applications .
Propriétés
Formule moléculaire |
C12H10N4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
6-(5-methyl-1H-imidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C12H10N4/c1-8-7-15-12(16-8)9-2-3-10-11(6-9)14-5-4-13-10/h2-7H,1H3,(H,15,16) |
Clé InChI |
MEMBGTTUGWCBIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=CC3=NC=CN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13672855.png)




![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)

![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)
![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)
![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)

![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13672915.png)

